Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate
Description
Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a methyl-linked 2,2,3,3-tetrafluoropropoxy group. Key identifiers include:
Properties
Molecular Formula |
C12H12F4O3 |
|---|---|
Molecular Weight |
280.21 g/mol |
IUPAC Name |
methyl 4-(2,2,3,3-tetrafluoropropoxymethyl)benzoate |
InChI |
InChI=1S/C12H12F4O3/c1-18-10(17)9-4-2-8(3-5-9)6-19-7-12(15,16)11(13)14/h2-5,11H,6-7H2,1H3 |
InChI Key |
MRZJNJCPWKXEJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the ester group can undergo hydrolysis to release the active form of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate with selected analogs from the evidence:
Key Observations :
Fluorination Impact: The tetrafluoropropoxy group in the target compound reduces molecular weight compared to bulky analogs like C1 (~266 vs. ~476 g/mol) but increases hydrophobicity relative to non-fluorinated ethers. This may enhance membrane permeability in drug design .
Functional Group Diversity : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl) or ureido-pharmacophores (e.g., 4b), the target compound lacks heterocyclic or hydrogen-bonding motifs, limiting its utility in enzyme inhibition but favoring stability in harsh environments .
Synthetic Accessibility : Analogs like C1 and 4b require multi-step syntheses involving piperazine coupling or urea formation , whereas fluorinated ethers like the target compound may be synthesized via nucleophilic substitution or esterification, though commercial discontinuation suggests scalability challenges .
Spectroscopic and Crystallographic Data
While direct data for the target compound are absent, analogs provide methodological insights:
- Nuclear Magnetic Resonance (NMR) : Fluorinated ethers typically show distinct ¹⁹F NMR shifts (e.g., −120 to −140 ppm for CF₂ groups) and deshielded aromatic protons in ¹H NMR due to electron withdrawal .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) of similar esters, such as C1 ([M+H]⁺ = 477.20), confirms molecular ion peaks with <5 ppm error . The target compound would likely exhibit a [M+H]⁺ peak near 281.1.
Biological Activity
Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate (CAS No. 77598-65-3) is a chemical compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including insecticidal effects, toxicity profiles, and potential applications in various fields.
- Molecular Formula : CHFO
- Molecular Weight : 294.25 g/mol
- Boiling Point : Not specified
- Density : Not specified
- Storage Conditions : Typically requires cold-chain transportation.
Insecticidal Properties
Recent studies have highlighted the insecticidal potential of related compounds such as methyl benzoate, which serves as a useful reference point for understanding the biological activity of this compound. Methyl benzoate has demonstrated significant larvicidal activity against mosquito species such as Aedes albopictus and Culex pipiens. The study reported an LC50 value of 61 ppm for Aedes albopictus and 185 ppm for Culex pipiens, indicating its effectiveness as an environmentally friendly larvicide .
Toxicity and Safety
The safety profile of this compound is crucial for its application in agriculture and other fields. The compound's toxicity can be assessed through various parameters:
| Parameter | Value |
|---|---|
| Oral LD50 (rats) | Not established |
| Skin irritation | Not established |
| Eye irritation | Not established |
The lack of specific toxicity data for this compound indicates a need for further research to establish safety guidelines.
Case Studies
- Larvicidal Efficacy : A study on methyl benzoate showed that exposure to concentrations of 200 ppm resulted in a 100% mortality rate for Aedes albopictus larvae within 24 hours. This finding suggests that similar compounds may exhibit comparable efficacy against other pest species .
- Environmental Impact : The environmental implications of using this compound as an insecticide are significant. Its potential to be less harmful to non-target organisms compared to synthetic pesticides makes it a candidate for integrated pest management strategies.
Research Findings
Research into the biological activity of this compound is still emerging. However, studies on related compounds indicate promising avenues for exploration:
- Plant Defense Mechanisms : Compounds like methyl benzoate are known to play roles in plant defense against herbivores. Understanding how this compound functions in this context could provide insights into its utility in agriculture .
- Pest Attraction and Repellency : Investigations into the chemical's role as an attractant or repellent could inform its application in pest management systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
